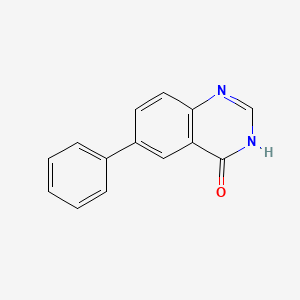

6-Phenylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12-8-11(10-4-2-1-3-5-10)6-7-13(12)15-9-16-14/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYGHFBZNVXDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621372 | |

| Record name | 6-Phenylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206190-28-5 | |

| Record name | 6-Phenylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylquinazolin-4(3H)-one

The quinazolin-4(3H)-one core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] This bicyclic structure, consisting of a pyrimidine ring fused to a benzene ring, is associated with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune its pharmacological profile.[1]

The introduction of a phenyl group at the 6-position creates 6-Phenylquinazolin-4(3H)-one, a derivative with significant potential for further functionalization in drug development programs. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a reliable synthetic route to this compound, the rationale behind the chosen methodology, and a detailed protocol for its structural characterization.

Section 1: Synthetic Strategy and Rationale

The construction of the quinazolin-4(3H)-one skeleton can be achieved through several established methods. Classic approaches include the Niementowski reaction, which involves the condensation of anthranilic acid with formamide at high temperatures.[3] More contemporary methods often employ multi-component reactions that offer higher efficiency, milder conditions, and operational simplicity.[5][6]

For the synthesis of 6-Phenylquinazolin-4(3H)-one, a robust and efficient one-pot cyclocondensation reaction is the chosen strategy. This approach utilizes a readily available substituted anthranilic acid—specifically, 2-amino-5-phenylbenzoic acid—and condenses it with an orthoester, which serves as a one-carbon source, and an amine source. This method is selected for its high atom economy, generally good yields, and the ability to form the heterocyclic core in a single synthetic operation.[5]

Caption: High-level workflow for the synthesis of 6-Phenylquinazolin-4(3H)-one.

Section 2: Detailed Experimental Protocol

This protocol describes a one-pot synthesis of 6-Phenylquinazolin-4(3H)-one from 2-amino-5-phenylbenzoic acid. The procedure is designed to be self-validating, with clear steps for reaction monitoring and purification.

Reagents and Materials:

-

2-Amino-5-phenylbenzoic acid

-

Triethyl orthoformate

-

Ammonium acetate

-

Glacial acetic acid (or another suitable high-boiling solvent like DMF)

-

Ethanol

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-phenylbenzoic acid (e.g., 5 mmol, 1.0 equiv.).

-

Addition of Reagents: To the flask, add triethyl orthoformate (7.5 mmol, 1.5 equiv.) and ammonium acetate (10 mmol, 2.0 equiv.). Finally, add glacial acetic acid (20 mL) as the solvent.

-

Rationale: Glacial acetic acid serves as a solvent and a catalyst for the condensation and cyclization steps. Triethyl orthoformate acts as the source for the C2 carbon of the quinazolinone ring, while ammonium acetate provides the N3 nitrogen.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118-120°C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Spot the starting material and the reaction mixture periodically. The reaction is considered complete upon the disappearance of the starting 2-amino-5-phenylbenzoic acid spot, which typically takes 4-6 hours.

-

Product Isolation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice with stirring. A solid precipitate should form.

-

Rationale: The product is sparingly soluble in cold water, causing it to precipitate out of the acidic solution while the unreacted starting materials and byproducts remain dissolved.

-

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual acetic acid and salts, followed by a small amount of cold ethanol to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-Phenylquinazolin-4(3H)-one as a solid. Dry the final product under vacuum.

Section 3: Plausible Mechanism of Formation

The one-pot reaction proceeds through a cascade of interconnected steps. While several pathways are possible, a widely accepted mechanism involves initial condensation followed by intramolecular cyclization.

Caption: Plausible reaction mechanism for the formation of the quinazolinone ring.

Section 4: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 6-Phenylquinazolin-4(3H)-one. The following table summarizes the expected data based on the compound's structure and data from similar quinazolinone derivatives.[7][8][9]

| Property / Technique | Expected Result |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, NH), 8.15 (d, 1H, H-5), 8.05 (s, 1H, H-2), 7.90 (d, 1H, H-7), 7.70 (d, 2H, Ar-H), 7.50 (t, 2H, Ar-H), 7.40 (t, 1H, Ar-H), 7.30 (d, 1H, H-8) ppm. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0 (C=O), 148.0 (C-8a), 145.0 (C-2), 139.0 (Ar-C), 136.0 (C-6), 134.5 (C-7), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (C-5), 127.0 (Ar-CH), 126.0 (C-8), 121.0 (C-4a) ppm. |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1680 (Amide C=O stretch), ~1610 (C=N stretch), ~1580 (C=C stretch). |

| Mass Spec. (ESI-MS) | m/z calculated for C₁₄H₁₀N₂O [M+H]⁺: 223.0866; Found: 223.0865. |

Interpretation of Spectroscopic Data:

-

¹H NMR: The downfield singlet around 12.1 ppm is characteristic of the amide N-H proton. The singlet around 8.05 ppm corresponds to the proton at the C2 position. The aromatic region will show distinct signals for the quinazolinone ring protons (H-5, H-7, H-8) and the protons of the C6-phenyl substituent, with splitting patterns consistent with their ortho, meta, and para relationships.

-

¹³C NMR: The spectrum will be defined by the carbonyl carbon signal around 162.0 ppm. The remaining signals in the aromatic region correspond to the ten quaternary and six CH carbons of the bicyclic system and the phenyl ring.

-

FT-IR: The key functional groups are readily identified. A broad peak in the 3300-3100 cm⁻¹ region confirms the N-H bond. The strong absorption near 1680 cm⁻¹ is the most prominent feature and is definitive for the amide carbonyl (C=O) group.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The observed mass of the protonated molecule ([M+H]⁺) should match the calculated exact mass to within a few parts per million (ppm).

Conclusion

This guide outlines a reliable and efficient one-pot synthesis for 6-Phenylquinazolin-4(3H)-one, a valuable scaffold for pharmaceutical research. The provided step-by-step protocol, mechanistic insights, and detailed characterization data serve as a comprehensive resource for chemists in the field. The successful synthesis and rigorous structural confirmation of this compound enable its use as a key intermediate in the development of novel therapeutic agents.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online.

- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (n.d.).

- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI.

- A Review on 4(3H)-quinazolinone synthesis. (2021).

- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online.

- Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. (2023).

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (n.d.). Taylor & Francis Online.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.).

- 6-Methyl-3-phenylquinazolin-4(3H)-one - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthetic Routes for 6-Phenylquinazolin-4(3H)-one Derivatives

Introduction: The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The strategic introduction of substituents onto this privileged heterocycle allows for the fine-tuning of pharmacological profiles, making the development of efficient and diverse synthetic methodologies a critical endeavor for drug discovery. This guide provides an in-depth exploration of contemporary and novel synthetic routes for producing 6-phenylquinazolin-4(3H)-one derivatives and their analogues, with a focus on strategies that prioritize efficiency, convergence, and sustainability. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, operationally simple step. This approach embodies the principles of atom and step economy, rapidly generating molecular diversity while minimizing waste.[3]

Isatoic Anhydride-Based Three-Component Synthesis

A prevalent and highly effective MCR strategy utilizes isatoic anhydride as a robust building block. This method's versatility allows for the incorporation of a wide array of substituents through the judicious selection of amines and a third coupling partner, such as an aldehyde or a 1,3-diketone.[1][4]

Causality and Mechanistic Insight: The reaction typically proceeds through the initial formation of an imine from the condensation of an amine and an aldehyde. Concurrently, the amine can react with isatoic anhydride, leading to its ring-opening and the formation of a 2-aminobenzamide intermediate. The subsequent intramolecular cyclization and dehydration furnish the final quinazolinone product. The one-pot nature of this reaction is a testament to the orchestrated reactivity of the components under mild conditions.

Experimental Protocol: One-Pot Synthesis via Isatoic Anhydride, Amine, and Aldehyde

This protocol describes a general, catalyst-free approach for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

-

Reactant Preparation: In a round-bottom flask, dissolve isatoic anhydride (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) in a suitable solvent such as ethanol or water (10 mL).

-

Addition of Aldehyde: To the stirring solution, add an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol).

-

Reaction Condition: Reflux the reaction mixture for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure quinazolin-4(3H)-one derivative.

Logical Workflow: Isatoic Anhydride MCR

Caption: Workflow for a one-pot three-component synthesis.

Part 2: Green Chemistry Approaches in Quinazolinone Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact through the use of sustainable solvents, alternative energy sources, and eco-friendly catalysts.[5][6][7]

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave irradiation has emerged as a transformative technology in organic synthesis.[8] Compared to conventional heating, it offers significant advantages, including dramatically reduced reaction times, improved product yields, and often, cleaner reaction profiles.[9][10][11] These benefits stem from the efficient and uniform heating of the reaction mixture via dielectric polarization.

Causality and Mechanistic Insight: In the context of quinazolinone synthesis, microwave energy can effectively promote cyclization and dehydration steps. For instance, in copper-catalyzed aerobic oxidative syntheses, microwaves can accelerate the rate-limiting steps, leading to the formation of the desired product in minutes rather than hours.[12]

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis

This protocol, adapted from a copper-catalyzed aerobic oxidation, exemplifies a green and efficient method.[12]

-

Reactant Mixture: To a microwave process vial, add 2-aminobenzamide (0.5 mmol), an alcohol (e.g., benzyl alcohol, 2.5 mmol, 5.0 equiv.), CuI (0.1 mmol, 20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv.).

-

Reaction Setup: Seal the vial and place it in a monomode microwave reactor.

-

Microwave Irradiation: Irradiate the mixture at 130 °C for 2 hours under an oxygen atmosphere.

-

Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the pure quinazolin-4(3H)-one.

Workflow Comparison: Conventional vs. Microwave Synthesis

Caption: Comparison of conventional vs. microwave synthesis times and yields.

Deep Eutectic Solvents (DES) and Natural Catalysts

The use of non-traditional, environmentally benign reaction media is a key tenet of green chemistry. Deep eutectic solvents (DES), typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline chloride and urea), are biodegradable, non-toxic, and inexpensive alternatives to volatile organic solvents.[5][13] In a similar vein, readily available, biodegradable catalysts like citric acid from lemon juice are being explored for promoting these transformations.[6]

Part 3: Innovations in Catalysis

Modern catalysis offers pathways to quinazolinones under milder conditions with greater efficiency and selectivity, often avoiding the need for harsh reagents or stoichiometric promoters.

Metal-Free, Visible-Light Photocatalysis

Harnessing the energy of visible light provides a green and sustainable method for driving chemical reactions. Metal-free photocatalysis for quinazolinone synthesis represents a significant advance, avoiding issues of metal contamination in the final products.[14]

Causality and Mechanistic Insight: This approach typically involves a photocatalyst, such as fluorescein, which absorbs visible light and enters an excited state. The excited photocatalyst can then initiate a single-electron transfer (SET) process with a substrate, generating radical intermediates. For the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, the reaction proceeds via condensation followed by an oxidative cyclization, where an oxidant like tert-butyl hydroperoxide (TBHP) acts as the terminal electron acceptor.[14]

Experimental Protocol: Visible Light-Induced Synthesis

This protocol outlines a metal-free synthesis of 2-substituted quinazolin-4(3H)-ones.[14]

-

Reaction Setup: In a reaction tube, combine 2-aminobenzamide (0.2 mmol), an aldehyde (0.3 mmol), fluorescein (10 mol%), and TBHP (3.0 equiv.) in a suitable solvent like DMSO (2.0 mL).

-

Irradiation: Stir the mixture under irradiation from a blue LED lamp at room temperature.

-

Monitoring: Monitor the reaction's progress by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield the desired quinazolin-4(3H)-one.

Photocatalytic Cycle for Quinazolinone Synthesis

Caption: Generalized photocatalytic cycle for oxidative cyclization.

Data Summary: Comparison of Synthetic Routes

| Synthetic Strategy | Key Reactants | Catalyst / Conditions | Typical Yield (%) | Reaction Time | Key Advantages |

| Isatoic Anhydride MCR | Isatoic Anhydride, Amine, Aldehyde | Catalyst-free, Reflux | Moderate to Good | 2-4 hours | High atom economy, operational simplicity.[1] |

| Microwave-Assisted | 2-Aminobenzamide, Alcohol | CuI, Cs₂CO₃, 130°C, O₂ | Good to Excellent (up to 92%) | 2 hours | Rapid, high yields, solvent-free potential.[12] |

| Deep Eutectic Solvent | Anthranilic Acid, Acetic Anhydride, Amine | Choline chloride:urea, 80°C | Moderate to Good | Variable | Green solvent, biodegradable, low cost.[5][13] |

| Visible-Light Photocatalysis | 2-Aminobenzamide, Aldehyde | Fluorescein, TBHP, Blue LED | Good to Excellent | Variable | Metal-free, uses renewable energy, mild conditions.[14] |

Conclusion

The synthesis of 6-phenylquinazolin-4(3H)-one derivatives has evolved significantly, moving beyond traditional multi-step procedures to embrace more elegant and efficient strategies. The ascendancy of multicomponent reactions, microwave-assisted synthesis, and innovative catalytic systems, particularly those aligned with the principles of green chemistry, marks a new era in heterocyclic synthesis. These novel routes not only provide rapid access to diverse libraries of potentially bioactive molecules but also minimize the environmental footprint of chemical research and drug development. Future advancements will likely focus on further refining these methods, exploring novel catalytic cycles, and expanding the substrate scope to create even more complex and potent quinazolinone-based therapeutic agents.

References

-

Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

-

Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. [Link]

-

Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. [Link]

-

Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

-

Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. Taylor & Francis Online. [Link]

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Semantic Scholar. [Link]

-

Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. [Link]

-

Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH. [Link]

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]

-

Green chemistry approach to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones using lemon juice under concentrated solar radiations as a renewable source. ResearchGate. [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Semantic Scholar. [Link]

-

One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. Taylor & Francis Online. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH. [Link]

-

Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]

-

One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. [Link]

-

General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. [Link]

-

Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]

-

Solvent free synthesis of quinazolin 4(3 h)-ones derivatives. Slideshare. [Link]

-

Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Semantic Scholar. [Link]

Sources

- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 9. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Chemical Properties of 6-Phenylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Significance of 6-Phenyl Substitution

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of a phenyl group at the 6-position of the quinazolinone ring introduces a key structural motif that can significantly influence the molecule's physicochemical properties and biological interactions. This phenyl substituent can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets, potentially enhancing binding affinity and modulating therapeutic efficacy. This guide provides a comprehensive overview of the fundamental chemical properties of 6-Phenylquinazolin-4(3H)-one, offering insights into its synthesis, spectroscopic characterization, and chemical reactivity, thereby serving as a valuable resource for researchers engaged in the design and development of novel quinazolinone-based therapeutics.

Molecular Structure and Physicochemical Properties

| Property | Predicted Value/Information | Justification and Key Considerations |

| Molecular Formula | C₁₄H₁₀N₂O | Derived from the chemical structure. |

| Molecular Weight | 222.24 g/mol | Calculated from the molecular formula.[3] |

| Melting Point (°C) | 230 - 245 | Based on the melting point of 2-phenylquinazolin-4(3H)-one (237-239 °C) and the influence of the C6-phenyl group.[4] The introduction of the phenyl group is expected to increase molecular weight and potentially alter crystal packing, influencing the melting point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The quinazolinone core imparts some polarity, but the two phenyl rings contribute to significant hydrophobicity. Solubility in aqueous media is expected to be low.[4] |

| pKa | (Acidic N-H) ~9-10; (Basic N) ~2-3 | The N-H proton at position 3 is weakly acidic due to resonance stabilization of the conjugate base. The nitrogen at position 1 is weakly basic. These values are estimations based on similar heterocyclic systems. |

| LogP | ~2.5 - 3.5 | The octanol-water partition coefficient is predicted to be in this range, indicating a lipophilic character favorable for membrane permeability. This is an estimation based on the hydrophobicity of the two phenyl rings. |

Synthesis of 6-Phenylquinazolin-4(3H)-one: A Proposed Pathway and Experimental Protocol

The synthesis of 6-Phenylquinazolin-4(3H)-one can be approached through several established methods for quinazolinone ring formation. A highly convergent and efficient strategy involves the condensation of a 2-aminobenzamide derivative with an appropriate aldehyde.[1] This section outlines a proposed two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of the Key Intermediate: 2-Amino-5-phenylbenzamide

The synthesis of the crucial 2-amino-5-phenylbenzamide intermediate can be achieved from 2-amino-5-bromobenzoic acid via a Suzuki coupling reaction followed by amidation.

Diagram of the Proposed Synthesis Pathway for 6-Phenylquinazolin-4(3H)-one:

Sources

An In-depth Technical Guide to the Biological Activity of 6-Phenylquinazolin-4(3H)-one and Its Derivatives

Abstract

The quinazolinone scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, both natural and synthetic.[1] Its structural versatility and ability to interact with a wide array of biological targets have made it a focal point in medicinal chemistry and drug discovery.[2] This guide provides a comprehensive technical overview of the biological activities associated with 6-Phenylquinazolin-4(3H)-one and its analogs. We will delve into the primary mechanisms of action, supported by experimental data and detailed protocols, with a particular focus on its anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Introduction: The Quinazolinone Scaffold

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring. This core structure is present in various alkaloids and has been extensively modified to create a vast library of derivatives with diverse pharmacological profiles, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities.[1] The substitution pattern on the quinazolinone ring system profoundly influences its biological effects. The presence of a phenyl group at the C-6 position, in particular, has been explored for its role in modulating interactions with key biological targets, leading to potent therapeutic activities. This guide will explore the synthesis and multifaceted biological landscape of this specific chemical family.

Synthetic Approaches

The synthesis of the quinazolin-4(3H)-one core is well-established, typically involving the cyclization of anthranilic acid derivatives. A common and versatile method begins with anthranilic acid, which can be reacted with various reagents to construct the pyrimidine ring. For instance, reaction with isothiocyanates can yield 2-mercapto-quinazolinones, which serve as versatile intermediates for further functionalization.[3][4] The phenyl group at the C-6 position is typically introduced by starting with 5-phenylanthranilic acid or through cross-coupling reactions on a halogenated precursor.

Below is a generalized workflow for the synthesis of quinazolinone derivatives.

Caption: Generalized workflow for synthesizing quinazolinone derivatives.

Anticancer Activity: A Dual-Mechanism Approach

The most extensively documented biological activity of quinazolinone derivatives, including the 6-phenyl analogs, is their potent anticancer effect.[5] This activity is often driven by a dual mechanism involving the inhibition of critical enzymes in cell signaling and proliferation: Epidermal Growth Factor Receptor (EGFR) and tubulin.

Mechanism I: Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[6] Its overexpression and mutation are hallmarks of many cancers, including non-small-cell lung carcinoma, making it a prime target for therapeutic intervention.[6][7] Numerous quinazoline-based derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), with several gaining FDA approval (e.g., Gefitinib, Erlotinib).[8][9] The quinazolinone core acts as a scaffold that mimics the adenine region of ATP, competitively binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[8]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Derivatives of 6-phenylquinazolin-4(3H)-one have shown potent inhibitory activity against EGFR. For instance, compound 6d in one study, a quinazolinone derivative, potently inhibited EGFR with an IC₅₀ value of 0.069 µM, comparable to the approved drug erlotinib (IC₅₀ = 0.045 µM).[6][10] This inhibition leads to cell cycle arrest, primarily at the G1/S phase, and induces apoptosis.[10]

Mechanism II: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for cell division, intracellular transport, and maintaining cell structure.[11] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinazolinone derivatives function as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[12][13] This binding prevents the assembly of microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[11][13]

Studies have shown that certain quinazolinone-amino acid hybrids can act as dual inhibitors of both EGFR kinase and tubulin polymerization, providing a powerful multi-pronged attack on cancer cells.[14] One such compound exhibited an IC₅₀ of 6.24 µM for tubulin polymerization inhibition.[14]

Caption: Disruption of microtubule polymerization by quinazolinone inhibitors.

Summary of Anticancer Activity Data

The following table summarizes the in vitro activity of representative quinazolinone derivatives against various cancer cell lines and molecular targets.

| Compound Class/Example | Target(s) | Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) | Reference |

| Quinazolinone 6d | EGFR | NCI-H460 (Lung) | GI₅₀ = 0.789 µM | [6][10] |

| Quinazolinone 6d | EGFR Kinase | (Enzymatic Assay) | IC₅₀ = 0.069 µM | [6][10] |

| Quinazolinone-Amino Hybrid E | Tubulin | (Enzymatic Assay) | IC₅₀ = 6.24 µM | [14] |

| Quinazolinone-Amino Hybrid G | EGFR | MCF-7 (Breast) | IC₅₀ = 0.44 µM | [14] |

| Quinazolinone B6 | Tubulin | Various | Average IC₅₀ = 2 µM | [11][15] |

| Biarylaminoquinazoline 1-3 | Tubulin, TKs | Various | IC₅₀ comparable to Combretastatin A-4 | [12] |

Antimicrobial Activity

Beyond their anticancer effects, quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[16][17] The precise mechanism is often multifaceted but can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

For example, studies on 6-methyl-3-phenyl-4(3H)-quinazolinone analogues revealed significant activity against various bacterial strains.[9][18] Certain compounds were particularly effective against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 16 µg/mL.[18] Other studies on 6-bromo-quinazolinone derivatives also confirmed potent activity against both Gram-positive and Gram-negative bacteria.[17][19]

Summary of Antimicrobial Activity

| Compound Class/Example | Target Organism | Reported Activity (MIC) | Reference |

| 6-methyl-quinazolinone 1 | Staphylococcus aureus | 16 µg/mL | [18] |

| 6-methyl-quinazolinone 9 | Staphylococcus aureus | 32 µg/mL | [18] |

| 6-bromo-quinazolinone deriv. | S. aureus, E. coli, etc. | Zone of Inhibition: 10-16 mm | [19] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin synthesis. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. The quinazolinone scaffold has been identified as a promising backbone for the development of new anti-inflammatory agents.[20][21] Molecular docking studies have suggested that the quinazolinone core can fit into the hydrophobic channel of COX-2, with the carbonyl group forming hydrogen bonds with key residues like Arg121 and Tyr356, thereby inhibiting enzyme activity.[1]

Several studies have synthesized and evaluated 6-substituted quinazolinone derivatives, demonstrating significant edema inhibition in animal models.[20][22] For instance, a 6-bromo quinazolinone derivative incorporating a thiazolidinone moiety showed a 32.5% reduction in inflammation, highlighting the potential for potent anti-inflammatory drug design based on this scaffold.[20]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for key assays used to evaluate the biological activities discussed.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method to determine the inhibitory potential of a compound against EGFR kinase activity.

Caption: Experimental workflow for an in vitro EGFR kinase inhibition assay.

Methodology:

-

Plate Preparation: In a 96-well plate, add 10 µL of the test compound (6-Phenylquinazolin-4(3H)-one derivative) at various concentrations (typically in DMSO, with a final concentration ≤1%). Include positive (e.g., Erlotinib) and negative (DMSO vehicle) controls.

-

Enzyme/Substrate Addition: Add 20 µL of a solution containing the recombinant human EGFR kinase enzyme and a synthetic poly(Glu, Tyr) substrate in a kinase reaction buffer.

-

Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 20 µL of ATP solution (containing a tracer amount of γ-³²P-ATP).

-

Incubation: Incubate the plate for 30-60 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of phosphoric acid.

-

Quantification: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove free ATP. Measure the amount of ³²P incorporated into the substrate using liquid scintillation counting.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of tubulin dimers into microtubules.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Keep all solutions cold to prevent spontaneous polymerization.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., Colchicine) and negative (DMSO vehicle) controls.

-

Tubulin Addition: Add the cold tubulin solution to each well.

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) every minute for 60 minutes. The increase in A₃₄₀ is directly proportional to the extent of microtubule formation.

-

Analysis: Plot A₃₄₀ versus time for each concentration. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[11][14]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[18]

Conclusion

The 6-Phenylquinazolin-4(3H)-one scaffold represents a highly versatile and pharmacologically significant platform for drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, most notably potent anticancer effects driven by the dual inhibition of EGFR kinase and tubulin polymerization. Furthermore, significant anti-inflammatory and antimicrobial properties underscore the therapeutic potential of this chemical class. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency and selectivity. Continued exploration and optimization of this scaffold are poised to yield novel therapeutic agents for a range of human diseases.

References

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. (URL: [Link])

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (URL: [Link])

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - NIH. (URL: [Link])

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis Online. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. (URL: [Link])

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central. (URL: [Link])

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: [Link])

-

Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (URL: [Link])

-

Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - MDPI. (URL: [Link])

-

Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed. (URL: [Link])

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. (URL: [Link])

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. (URL: [Link])

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

-

Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed. (URL: [Link])

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: [Link])

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])

-

Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. (URL: [Link])

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (URL: [Link])

-

SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (URL: [Link])

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. (URL: [Link])

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

-

Synthesis and anti-inflammatory activity of some new 2,3-disubstituted-6-monosubstituted-quinazolin-4(3H)-ones - ResearchGate. (URL: [Link])

-

Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. (URL: [Link])

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC - NIH. (URL: [Link])

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Some biologically active quinazolin-4(3H)-one derivatives. - ResearchGate. (URL: [Link])

-

Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity - Biosciences Biotechnology Research Asia. (URL: [Link])

-

General routes of synthesis of quinazolin-4(3H)-one. - ResearchGate. (URL: [Link])

-

Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - ResearchGate. (URL: [Link])

-

Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of NAD(P)H quinone oxidoreductase 1 - Taylor & Francis Online. (URL: [Link])

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. brieflands.com [brieflands.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmaceuticals | Free Full-Text | Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. mediresonline.org [mediresonline.org]

- 18. Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mediresonline.org [mediresonline.org]

- 20. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 22. researchgate.net [researchgate.net]

preliminary in vitro screening of 6-Phenylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 6-Phenylquinazolin-4(3H)-one

Foreword from the Senior Application Scientist

In the landscape of modern drug discovery, the path from a novel chemical entity to a viable therapeutic candidate is both complex and resource-intensive. The initial phase of this journey—preliminary in vitro screening—is arguably the most critical. It is here that we make the foundational decisions, separating promising candidates from the vast majority of inactive compounds. This guide is designed for fellow researchers, scientists, and drug development professionals, providing a technical and logical framework for the initial biological evaluation of 6-Phenylquinazolin-4(3H)-one. My approach is rooted in field-proven insights, emphasizing not just the "how" but the "why" behind each experimental choice. We will explore the core protocols for assessing anticancer and antimicrobial activities, grounded in the established potential of the quinazolinone scaffold, a truly privileged structure in medicinal chemistry.

The Quinazolinone Scaffold: A Privileged Core in Drug Discovery

The quinazolinone scaffold, a fused bicyclic system, is a cornerstone in medicinal chemistry, found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[1] Its structural versatility allows for precise chemical modifications, making it a powerful core for developing agents that can modulate various biological pathways.[1] Consequently, quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3][4]

The subject of this guide, 6-Phenylquinazolin-4(3H)-one, belongs to this esteemed class. The rationale for its screening is built upon the extensive evidence of bioactivity from its structural analogues. For instance, substitutions at the 6-position have been shown to yield potent cytotoxic agents, while the broader class of quinazolinones is known to target fundamental cellular machinery involved in cancer progression and microbial survival.[2][5][6] This preliminary screening, therefore, serves as the first systematic effort to elucidate the specific therapeutic potential of this particular derivative.

Strategic Framework for Preliminary In Vitro Screening

The primary goal of this initial phase is to perform a rapid and cost-effective evaluation to identify any significant biological activity. This "hit-finding" process is designed to answer fundamental questions:

-

Does the compound exhibit cytotoxic activity against cancer cells?

-

Does it possess antimicrobial properties against relevant pathogens?

-

What is the initial potency (e.g., IC₅₀ or MIC)?

-

Is there any evidence of selectivity between cancerous and non-cancerous cells?

A well-designed screening cascade ensures that resources are focused on compounds with the highest potential.

Caption: High-level workflow for preliminary in vitro screening.

Primary Screening Module 1: Anticancer Cytotoxicity

Quinazolinone derivatives are well-documented anticancer agents that function through diverse mechanisms, including the inhibition of critical signaling kinases like EGFR and PI3K, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2][7][8] Therefore, a cytotoxicity screen against a panel of human cancer cell lines is the logical first step.

Methodology: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Cell Line Selection Rationale

A standard, diverse panel is recommended to identify broad-spectrum activity or tissue-specific sensitivity.

-

MCF-7: Human breast adenocarcinoma (Hormone-dependent).[9]

-

A549: Human lung carcinoma.[8]

-

BJ Fibroblasts or MRC-5: Non-tumorigenic human cell lines to determine the Selectivity Index (SI).[5][10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture selected cell lines to ~80% confluency in appropriate media.

-

Trypsinize, count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well microtiter plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 6-Phenylquinazolin-4(3H)-one in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.[9] Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound concentrations.

-

Include "vehicle control" wells (media with DMSO) and "untreated control" wells (media only).

-

Incubate the plate for 48-72 hours.[11]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Presentation

-

Calculate Percent Viability:

-

Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

-

-

Determine IC₅₀:

-

Plot Percent Viability against the logarithm of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

-

Table 1: Sample Data Presentation for Cytotoxicity Screening

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| 6-Phenylquinazolin-4(3H)-one | MCF-7 | Value | Value |

| HCT-116 | Value | Value | |

| HepG2 | Value | Value | |

| A549 | Value | Value | |

| BJ Fibroblasts | Value | - | |

| Doxorubicin (Control) | MCF-7 | Value | Value |

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.

Contextualizing Potential Mechanisms

A positive cytotoxicity result prompts investigation into the mechanism of action. Many quinazolinone derivatives function as kinase inhibitors, particularly targeting the ATP-binding site of receptor tyrosine kinases like EGFR, which are often overexpressed in cancer.[7]

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Primary Screening Module 2: Antimicrobial Activity

The quinazolinone scaffold is also present in compounds with known antibacterial and antifungal properties, making an antimicrobial screen a valuable parallel investigation.[6][12]

Methodology: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Microbial Strain Selection Rationale

A representative panel should include common human pathogens.

-

Staphylococcus aureus (e.g., ATCC 29213): Gram-positive bacterium.[6]

-

Escherichia coli (e.g., ATCC 25922): Gram-negative bacterium.[10]

-

Candida albicans (e.g., ATCC 90028): Fungal pathogen (yeast).[13]

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation:

-

Culture the microbial strains overnight on appropriate agar plates.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of broth to all wells.

-

Add 50 µL of a 2x concentrated stock of 6-Phenylquinazolin-4(3H)-one to the first well and perform 2-fold serial dilutions across the plate. This will typically create a concentration range from 256 µg/mL down to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well.

-

Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Optionally, a growth indicator like Resazurin can be added to aid in visualization.[12]

-

Data Analysis and Presentation

The results are reported directly as the MIC value.

Table 2: Sample Data Presentation for Antimicrobial Screening

| Compound | Organism | Strain | MIC (µg/mL) |

| 6-Phenylquinazolin-4(3H)-one | S. aureus | ATCC 29213 | Value |

| E. coli | ATCC 25922 | Value | |

| C. albicans | ATCC 90028 | Value | |

| Ciprofloxacin (Control) | S. aureus | ATCC 29213 | Value |

| Fluconazole (Control) | C. albicans | ATCC 90028 | Value |

Conclusion and Path Forward

This guide outlines a robust, logical, and efficient framework for the . By systematically evaluating its cytotoxic and antimicrobial properties, researchers can generate the critical initial data needed for informed decision-making.

A "hit" is typically defined by an IC₅₀ or MIC value below a certain threshold (e.g., <10 µM for cytotoxicity).[11] If 6-Phenylquinazolin-4(3H)-one emerges as a promising hit, the subsequent steps would involve:

-

Secondary Screening: Expanding the panel of cancer cell lines or microbial strains.

-

Mechanism of Action (MOA) Studies: Investigating the specific molecular target, such as kinase inhibition assays, cell cycle analysis via flow cytometry, or apoptosis assays.[2][8]

-

In Silico Studies: Molecular docking to predict binding modes to potential targets.[7]

-

ADMET Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

This structured approach ensures that the subsequent research and development efforts are directed toward compounds with the highest probability of success, embodying the principles of efficiency and scientific rigor in the quest for novel therapeutics.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information (PMC). [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PubMed. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information (PMC). [Link]

-

Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

-

Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Center for Biotechnology Information (PMC). [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Center for Biotechnology Information (PMC). [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information (PMC). [Link]

-

New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]

-

Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. ResearchGate. [Link]

-

Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Taylor & Francis Online. [Link]

-

Some biologically active quinazolin-4(3H)-one derivatives. ResearchGate. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

-

Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. PubMed. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. National Center for Biotechnology Information (PMC). [Link]

-

Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed. [Link]

-

In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. ResearchGate. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

Sources

- 1. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 8. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of 6-Phenylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of quinazolin-4(3H)-one have been extensively investigated and developed as therapeutic agents, with applications including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant therapies.[1] The versatility of the quinazolinone ring system allows for substitutions at various positions, significantly influencing its biological profile.[2] This guide focuses on the burgeoning potential of a specific subclass: 6-Phenylquinazolin-4(3H)-one and its derivatives, exploring their synthesis, multifaceted pharmacological applications, and the underlying mechanistic principles that govern their activity.

The Strategic Importance of the 6-Position Aryl Substitution

Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to the benzene ring of the quinazolinone nucleus can profoundly impact pharmacological efficacy.[2] While substitutions at positions 2 and 3 are widely explored, the 6-position offers a unique vector for molecular modification. The introduction of a phenyl group at this position creates a 6-aryl quinazolinone, a structural motif with significant therapeutic promise. This substitution can enhance binding affinity to target proteins, modulate pharmacokinetic properties, and introduce novel biological activities. For instance, studies on related 6-substituted quinazolinones have shown that the nature of the substituent at this position can be a critical determinant of cytotoxicity and kinase inhibitory activity.[3][4]

Synthetic Pathways to 6-Phenylquinazolin-4(3H)-one Derivatives: A Methodological Overview

The synthesis of the 6-phenylquinazolin-4(3H)-one scaffold can be strategically achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura cross-coupling reaction being a particularly efficient approach.[5][6] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated quinazolinone precursor and a phenylboronic acid derivative.

Experimental Protocol: Synthesis of 6-Aryl-2-styrylquinazolin-4(3H)-ones via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones, demonstrating a practical application of the Suzuki-Miyaura coupling for the preparation of 6-phenyl substituted quinazolinones.[6]

Step 1: Synthesis of 6-Bromo-2-styrylquinazolin-4(3H)-ones (Precursor)

-

A mixture of the appropriate 5-bromoanthranilic acid, an aromatic aldehyde, and a dehydrating agent (e.g., acetic anhydride) is heated under reflux.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 6-bromo-2-styrylquinazolin-4(3H)-one precursor.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a solution of the 6-bromoquinazolin-4(3H)-one precursor in a suitable solvent system (e.g., 3:1 dioxane-water), add the desired arylboronic acid.

-

Add a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base (e.g., potassium carbonate).

-

The reaction mixture is heated under reflux for a specified period (e.g., 3 hours).

-

Upon completion, the reaction is cooled, and the product is extracted, purified by chromatography, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Caption: Synthetic workflow for 6-aryl-quinazolin-4(3H)-ones.

Pharmacological Applications of 6-Phenylquinazolin-4(3H)-one Derivatives

The introduction of a phenyl group at the 6-position of the quinazolinone scaffold has been shown to confer a range of promising pharmacological activities.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs targeting tyrosine kinases. The 6-phenyl substitution pattern has the potential to enhance the anticancer profile of these compounds. While direct studies on 6-phenylquinazolin-4(3H)-one are emerging, related 6-substituted derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer action for many quinazolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The 6-phenyl moiety can potentially occupy hydrophobic pockets within the ATP-binding site of kinases, leading to enhanced inhibitory potency.

Caption: Mechanism of kinase inhibition by 6-phenylquinazolin-4(3H)-one.

Quantitative Data on Anticancer Activity of Related 6-Substituted Quinazolinones

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | MCF-7 (Breast) | Varies with aryl substituent | [6] |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | TK-10 (Renal) | Varies with aryl substituent | [6] |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | UACC-62 (Melanoma) | Varies with aryl substituent | [6] |

| 6-Nitro-4-substituted quinazolines | HCT-116 (Colon) | Varies with substitution | [7] |

| 6-Nitro-4-substituted quinazolines | A549 (Lung) | Varies with substitution | [7] |

Antimicrobial Activity

The quinazolinone nucleus is also a promising scaffold for the development of novel antimicrobial agents.[8] The 6-phenyl substitution can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Studies on various 6-substituted quinazolinone derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

-

Broth Microdilution Method:

-

A serial dilution of the test compounds is prepared in a multi-well plate containing a suitable broth medium.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain quinazolinone derivatives have demonstrated potent anti-inflammatory properties.[8] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the modulation of inflammatory signaling pathways. The 6-phenyl moiety could enhance the interaction with the active sites of these enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-phenylquinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on both the quinazolinone core and the 6-phenyl ring.

-

Substituents on the 6-Phenyl Ring: Electron-donating or electron-withdrawing groups on the 6-phenyl ring can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

-

Substituents at the 2- and 3-Positions: Modifications at these positions can further modulate the pharmacological profile, leading to enhanced potency and selectivity. For instance, the presence of a styryl group at the 2-position has been shown to enhance the antimicrobial activity of quinazolinone derivatives.[6]

Future Directions and Conclusion

The 6-Phenylquinazolin-4(3H)-one scaffold represents a promising area for the discovery and development of novel therapeutic agents. The synthetic accessibility via methods like the Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for biological screening. Future research should focus on:

-

Systematic SAR studies: To elucidate the precise structural requirements for optimal activity against various targets.

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and pharmacokinetic profiling: To assess the therapeutic potential of lead compounds in preclinical models.

References

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Taylor & Francis Online. Available at: [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

-